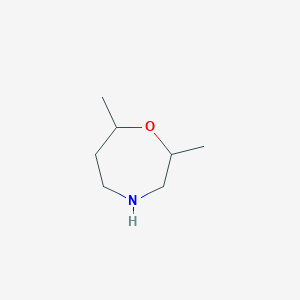

2,7-Dimethyl-1,4-oxazepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2,7-dimethyl-1,4-oxazepane |

InChI |

InChI=1S/C7H15NO/c1-6-3-4-8-5-7(2)9-6/h6-8H,3-5H2,1-2H3 |

InChI Key |

ILHDWFNCSJCYQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNCC(O1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,7 Dimethyl 1,4 Oxazepane and Its Analogues

Cycloaddition and Annulation Strategies for Oxazepane Ring Formation

Cycloaddition and annulation reactions represent powerful tools for the construction of cyclic systems, including the seven-membered oxazepane ring. These methods involve the coming together of two or more components to form the cyclic structure in a single or multi-step sequence.

One notable approach to the synthesis of 1,4-oxazepane (B1358080) derivatives involves the cycloaddition reaction between Schiff bases (imines) and anhydrides. This method provides a direct route to the oxazepane core. For instance, the reaction of a Schiff base derived from an amine and an aldehyde with an anhydride (B1165640) like maleic or succinic anhydride can lead to the formation of a 1,3-oxazepine-4,7-dione ring system. researchgate.netresearchgate.net While not directly yielding a 1,4-oxazepane, this highlights a strategy for forming a seven-membered ring containing both oxygen and nitrogen.

A study detailed the preparation of seven-membered heterocyclic compounds through the condensation of adenine (B156593) with vanillin (B372448) to form a Schiff base. researchgate.net This imine was then reacted with anhydrides such as maleic anhydride, phthalic anhydride, or 3-methyl phthalic anhydride to produce oxazepine derivatives. researchgate.net Another investigation demonstrated the synthesis of 1,3-oxazepane-4,7-dione derivatives through the nucleophilic addition reaction of an imine with succinic anhydride, which proceeds with ring expansion. researchgate.net

| Reactant 1 (Imine) | Reactant 2 (Anhydride) | Solvent | Conditions | Product Type | Reference |

| (E)-4-(3-hydroxy-2,2-bis(hydroxymethyl)propylimino)pentan-2-one | Malonic anhydride | Absolute ethanol | Reflux, 78°C, 3 hr | 1,3-oxazinane-4,6-dione | |

| (Z)-2-((2-hydroxybenzylideneamino)methyl)-2-(hydroxymethyl)propane-1,3-diol | Maleic anhydride | Absolute ethanol | Reflux, 78°C, 2 hr | 1,3-oxazepane-4,7-dione | |

| Schiff base of adenine and vanillin | Maleic anhydride | Ethanolic mixture | Reflux | 1,3-oxazepine | researchgate.net |

| di(3-methoxy-4-hydroxybenzylidene)-biphenyl-4,4'-diamine | Succinic anhydride | Not specified | Reflux, N2 bubbling | 1,3-Oxazepane-4,7-dione | researchgate.net |

Pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state, offer another avenue for the construction of seven-membered rings. msu.edulibretexts.org These reactions are often characterized by their high stereospecificity. The formation of seven-membered heterocycles can be achieved through various types of pericyclic reactions, including cycloadditions. researchgate.net The reaction between an anhydride and an anil (a type of Schiff base) can be classified as a [5+2] cycloaddition, leading to a seven-membered ring. researchgate.net

The [2+5→7] cycloaddition is a specific type of pericyclic reaction that has been utilized for the synthesis of seven-membered rings. This reaction involves a two-atom component reacting with a five-atom component to form the seven-membered ring. One example of this type of reaction is the cycloaddition of an imine with succinic anhydride, which is described as a [2+5] cycloaddition. researchgate.net This reaction leads to the formation of a 1,3-oxazepane-4,7-dione derivative. researchgate.net Another study also classifies the reaction of an anhydride with an anil compound as a [5+2=7] cycloaddition. researchgate.net

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are a cornerstone in the synthesis of cyclic molecules, including 1,4-oxazepanes. These methods rely on the formation of a bond between two atoms within the same molecule to close the ring.

A straightforward synthesis of 4,7-disubstituted 1,4-oxazepanes can be achieved through a Brønsted acid-catalyzed intramolecular etherification reaction. eurekaselect.comdocumentsdelivered.com This method involves the cyclization of diversely substituted N-tethered bis-alcohols. The reaction proceeds through the formation of a benzylic carbocation as a key intermediate. eurekaselect.comdocumentsdelivered.com Sulfuric acid (H₂SO₄) in p-dioxane has been used as the catalytic system for this transformation, with temperature control being a critical variable for selective product formation. eurekaselect.comdocumentsdelivered.com This strategy has been successfully implemented for the synthesis of a variety of novel 4,7-disubstituted 1,4-oxazepanes in moderate to good yields. eurekaselect.comdocumentsdelivered.com

More broadly, Brønsted acid catalysis has been employed in the synthesis of various oxazepine and related heterocyclic systems. For instance, a method for the synthesis of benzo researchgate.netresearchgate.netoxazepane and dihydrobenzo researchgate.netdocumentsdelivered.comoxazocine derivatives involves a Brønsted acid-triggered [6/7 + 1] cascade cyclization. nih.gov Chiral Brønsted acids have also been used to catalyze the enantioselective desymmetrization of 3-substituted oxetanes to produce enantioenriched 1,4-benzoxazepines. acs.org

| Precursor | Catalyst | Solvent | Key Intermediate | Product | Reference |

| N-tethered bis-alcohols | H₂SO₄ | p-dioxane | Benzylic carbocation | 4,7-disubstituted 1,4-oxazepanes | eurekaselect.comdocumentsdelivered.com |

| Aminomaleimides and N-alkyl amines | Acidic additives | Not specified | C(sp³)-N bond cleavage | Benzo researchgate.netresearchgate.netoxazepane derivatives | nih.gov |

| 3-Substituted oxetanes | Chiral phosphoric acid | Not specified | Not specified | Chiral 1,4-benzoxazepines | acs.org |

Ring-closing reactions from acyclic precursors are a versatile strategy for the synthesis of 1,4-oxazepanes. These reactions can involve the formation of either a C-O or a C-N bond to complete the seven-membered ring. For example, the synthesis of 1,4-oxazepane-2,5-diones has been achieved through the cyclization of rotationally restricted amino acid precursors. researchgate.net This particular synthesis required the use of a removable protecting group on the nitrogen, such as the PMB-group, to facilitate the ring closure. researchgate.net

Another approach involves the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. rsc.org In this solid-phase synthesis, cleavage from the resin with trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) resulted in the formation of the 1,4-oxazepane ring. rsc.org

Furthermore, intramolecular cyclization of Ugi-propargyl precursors, mediated by a base, has been shown to be a highly efficient and regioselective method for synthesizing diverse 1,4-benzoxazepine-5(2H)-ones. dntb.gov.ua

Stereoselective and Enantioselective Synthesis

The creation of stereochemically defined 1,4-oxazepane rings is a key focus in synthetic organic chemistry. The control over the spatial arrangement of substituents, particularly at the C2 and C7 positions, is crucial for the development of compounds with specific biological activities.

Strategies for Chiral 1,4-Oxazepane-5-Carboxylic Acid Derivatives

A notable strategy for the synthesis of chiral 1,4-oxazepane derivatives involves the use of polymer-supported homoserine to produce 1,4-oxazepane-5-carboxylic acids, which bear two stereocenters. researchgate.netrsc.org In this approach, Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin is reacted with various nitrobenzenesulfonyl chlorides and subsequently alkylated with 2-bromoacetophenones. researchgate.netrsc.org

The cleavage of these intermediates from the polymer support is a critical step that influences the final product. Treatment with trifluoroacetic acid (TFA) leads to the removal of the silyl (B83357) protecting group and spontaneous lactonization. researchgate.net However, the use of a TFA/triethylsilane (Et3SiH) cocktail results in the formation of 1,4-oxazepane derivatives as a mixture of diastereomers. researchgate.net The regioselectivity and stereoselectivity of this process are dependent on the substitution pattern of the starting 2-bromoacetophenones. researchgate.netrsc.org Subsequent catalytic hydrogenation of the nitro group can improve the separability of the diastereomeric products, allowing for the isolation and characterization of the major isomers. researchgate.net

| Entry | R Group on Phenyl Ring of 2-bromoacetophenone | Diastereomeric Ratio (R:S at C2) | Overall Yield of Major Diastereomer | Reference |

| 1 | H | 72:28 | 10% | rsc.org |

| 2 | 4-Me | Separable | Not specified | rsc.org |

| 3 | 4-F | Separable | Not specified | rsc.org |

| 4 | 4-Br | Separable | Not specified | rsc.org |

| 5 | 4-CF3 | Separable | Not specified | rsc.org |

Selenocyclofunctionalization for Enantiopure 1,4-Oxazepane Derivatives

While direct examples of selenocyclofunctionalization for the synthesis of 2,7-dimethyl-1,4-oxazepane are not prevalent in the reviewed literature, this methodology is a powerful tool for the stereoselective synthesis of various heterocycles, including those containing nitrogen and oxygen. The principles of this reaction suggest its potential applicability to the synthesis of enantiopure 1,4-oxazepane derivatives.

Generally, selenocyclofunctionalization involves the reaction of an unsaturated substrate, such as an amino alcohol with an olefinic or acetylenic moiety, with an electrophilic selenium reagent. This induces a cyclization cascade, where the nucleophilic heteroatom (in this case, the nitrogen or oxygen of the amino alcohol) attacks the activated unsaturated bond, leading to the formation of a heterocyclic ring with the selenium moiety incorporated into the product. The stereochemistry of the final product is often controlled by the stereochemistry of the starting material and the geometry of the cyclization transition state. Subsequent removal of the selenium group can be achieved to yield the desired enantiopure product.

Control of Diastereoselectivity and Enantioselectivity in Oxazepane Formation

The control of diastereoselectivity and enantioselectivity is a central theme in the synthesis of polysubstituted 1,4-oxazepanes. One effective method relies on a regio- and stereoselective 7-endo cyclization through haloetherification. acs.org This approach allows for the preparation of tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent regio- and stereoselectivities. acs.org

The stereoselectivity of this haloetherification is primarily controlled by the conformation of the substrate, as computational studies suggest that the intermediate bromonium ion is formed without a transition state. acs.org The use of chiral starting materials, often derived from the chiral pool, ensures that the final products are enantiopure. The newly formed stereocenters are introduced with high diastereoselectivity due to substrate induction. acs.org

Advanced Synthetic Transformations

Modern synthetic chemistry offers a range of advanced transformations that can be applied to the construction of the 1,4-oxazepane ring system, providing access to a wider variety of structural analogs.

Utilization of N-Propargylamines as Versatile Building Blocks

N-propargylamines are highly versatile building blocks in organic synthesis and have been successfully employed in the construction of various N-heterocycles, including the 1,4-oxazepane core. rsc.org These precursors are valued for their ability to participate in reactions that proceed with high atom economy and often lead to complex molecular architectures in a limited number of synthetic steps. rsc.org The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines has seen significant growth in recent years. rsc.org Various transition metal-catalyzed reactions, such as those involving copper, gold, and other metals, can be used to effect the cyclization of appropriately substituted N-propargylamines to form the desired seven-membered ring. rsc.org

Transition Metal-Catalyzed and Photoredox-Catalyzed Reactions

Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic systems. While specific applications to this compound are not extensively documented, related transformations highlight the potential of these methods. For instance, palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates has been used to synthesize substituted 1,4-benzodiazepines, a structurally related seven-membered ring system. mdpi.com Similarly, rhodium-catalyzed hydrofunctionalizations of alkynes and allenes have been employed for the enantioselective synthesis of enantioenriched 1,4-benzoxazepines. acs.org

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. researchgate.net This approach allows for the generation of radical intermediates under mild conditions, which can then participate in cyclization reactions to form heterocyclic rings. mdpi.com While direct applications to the synthesis of simple 1,4-oxazepanes are still emerging, photoredox-catalyzed intramolecular cyclization has been successfully used to construct indole-fused seven-membered N- and O-heterocycles. acs.orgresearchgate.net Furthermore, photoredox strategies have been developed for the synthesis of 6- and 7-membered ring scaffolds via N-centered radicals, demonstrating the potential of this technology for the construction of the 1,4-oxazepane core. rsc.org A photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents has been shown to enable the synthesis of substituted oxazepanes under continuous flow conditions. researchgate.net

| Catalyst System | Reaction Type | Product Type | Yield | Stereoselectivity | Reference |

| Chiral Phosphoric Acid | Enantioselective Desymmetrization | Chiral 1,4-Benzoxazepines | up to 98% | up to 94% ee | nih.gov |

| Pd(PPh3)4 | Intramolecular Cyclization | Substituted 1,4-Benzodiazepines | 71% | Not specified | mdpi.com |

| Iridium Photocatalyst | Photocatalytic Cyclization | Substituted Oxazepanes | 90% (NMR yield) | Not specified | researchgate.net |

One-Pot Multicomponent Reactions for Fused Heterocyclic Systems

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach minimizes waste, reduces reaction times, and simplifies purification processes. In the context of 1,4-oxazepane synthesis, MCRs have been effectively employed to generate fused heterocyclic systems where the oxazepane ring is annulated to other cyclic structures, such as benzene (B151609) or quinazolinone rings.

A notable example involves an isocyanide-based one-pot synthesis of tetrahydrobenzo[b] researchgate.netrsc.orgoxazepine derivatives. nih.gov This reaction proceeds at ambient temperature by combining 2-aminophenols, Meldrum's acid, and various isocyanides. nih.gov The methodology demonstrates that by varying the stoichiometry of the 2-aminophenol (B121084) reactant, either tetrahydrobenzo[b] researchgate.netrsc.orgoxazepines or malonamide (B141969) derivatives can be selectively synthesized in good to excellent yields. nih.gov

Another powerful application of this strategy is the catalyst-free, one-pot, three-component synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds. nih.gov This reaction utilizes 2-(2-formylphenoxy)acetic acid and 2-aminobenzamide (B116534) as bifunctional reagents, which react with an isocyanide in refluxing ethanol. nih.gov The process is highly efficient, forming multiple new bonds and two new heterocyclic rings (a benzoxazepine and a quinazolinone) in a single operation with excellent yields. nih.gov The reaction's scope has been explored with various isocyanides, proving to be a versatile method for generating structurally complex and potentially biologically active molecules. nih.gov

These MCR approaches provide a convergent and atom-economical pathway to fused 1,4-oxazepine (B8637140) systems, which are of significant interest in medicinal chemistry.

Table 1: Examples of One-Pot Multicomponent Reactions for Fused 1,4-Oxazepine Systems

| Reactants | Product Type | Key Features | Yield |

|---|---|---|---|

| 2-Aminophenols, Meldrum's acid, Isocyanides | Tetrahydrobenzo[b] researchgate.netrsc.orgoxazepine derivatives | Isocyanide-based MCR; proceeds at ambient temperature. nih.gov | Good to Excellent nih.gov |

| 2-(2-Formylphenoxy)acetic acid, 2-Aminobenzamide, Isocyanides | Oxazepine-quinazolinone bis-heterocyclic scaffolds | Catalyst-free; three-component reaction in refluxing ethanol. nih.gov | Excellent (e.g., 94% for N-(tert-butyl) derivative) nih.gov |

Polymer-Supported Synthetic Techniques

Polymer-supported synthesis, a cornerstone of solid-phase organic synthesis (SPOS), offers significant advantages for the preparation of heterocyclic libraries, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. This technique has been successfully applied to the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. researchgate.netnih.gov

The strategy employs homoserine as a chiral building block, which is immobilized on a solid support, typically Wang resin. researchgate.netrsc.org The synthesis begins with Fmoc-HSe(TBDMS)-OH (Fmoc-protected and tert-butyldimethylsilyl-protected homoserine), which is anchored to the resin. nih.govrsc.org The resin-bound amino acid then undergoes a sequence of reactions, including Fmoc deprotection, reaction with various nitrobenzenesulfonyl chlorides, and subsequent alkylation with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. researchgate.netrsc.org

The final cleavage of the product from the polymer support is a critical step that dictates the final structure. nih.govrsc.org Treatment with trifluoroacetic acid (TFA) alone results in the removal of the silyl protecting group, which is followed by a spontaneous lactonization event. rsc.orgrsc.org In contrast, using a cleavage cocktail of TFA and triethylsilane (Et3SiH) leads to the formation of the desired 1,4-oxazepane derivatives. researchgate.netrsc.org However, this reductive cleavage often yields a mixture of diastereomers. nih.gov The regioselectivity and stereoselectivity of the cyclization are influenced by the substitution pattern on the starting 2-bromoacetophenones. researchgate.netrsc.org Further steps, such as catalytic hydrogenation of the nitro group, can facilitate the separation and characterization of the major diastereomers. researchgate.netrsc.org

This solid-phase methodology provides a versatile route to decorate the 1,4-oxazepane scaffold with reactive functional groups, making these compounds suitable for further chemical diversification. nih.govrsc.org

Table 2: Polymer-Supported Synthesis of Chiral 1,4-Oxazepane Derivatives

| Solid Support | Starting Material | Key Reaction Steps | Cleavage Conditions | Product |

|---|---|---|---|---|

| Wang Resin researchgate.net | Fmoc-HSe(TBDMS)-OH nih.gov | 1. Immobilization on resin 2. Fmoc deprotection 3. Sulfonylation 4. N-alkylation with 2-bromoacetophenones rsc.org | TFA/Et3SiH/CH2Cl2 rsc.org | 1,4-Oxazepane-5-carboxylic acid derivatives (as diastereomeric mixtures) researchgate.net |

| Wang Resin rsc.org | Fmoc-HSe(TBDMS)-OH rsc.org | 1. Immobilization on resin 2. Fmoc deprotection 3. Sulfonylation 4. N-alkylation with 2-bromoacetophenones rsc.org | TFA rsc.org | Lactone product (via spontaneous lactonization) rsc.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Aminophenol |

| Meldrum's acid |

| Isocyanide |

| Tetrahydrobenzo[b] researchgate.netrsc.orgoxazepine |

| Malonamide |

| 2-(2-Formylphenoxy)acetic acid |

| 2-Aminobenzamide |

| N-(tert-butyl)-5-oxo-5,7-dihydro-13H-benzo nih.govnih.govresearchgate.netrsc.orgoxazepino[4,3-a]quinazoline-13-carboxamide |

| 1,4-Oxazepane-5-carboxylic acid |

| Homoserine |

| Fmoc-HSe(TBDMS)-OH (N-α-Fmoc-O-tert-butyldimethylsilyl-L-homoserine) |

| Nitrobenzenesulfonyl chloride |

| 2-Bromoacetophenone |

| N-phenacyl nitrobenzenesulfonamide |

| Trifluoroacetic acid (TFA) |

| Triethylsilane (Et3SiH) |

Spectroscopic and Structural Elucidation of 2,7 Dimethyl 1,4 Oxazepane Architectures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 2,7-dimethyl-1,4-oxazepane. A comprehensive analysis using one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Comprehensive 1D and 2D NMR Data Analysis (¹H, ¹³C, COSY, NOESY, HMQC, HMBC)

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. For this compound, the presence of two stereocenters at C2 and C7 leads to the possibility of cis and trans diastereomers, which would present distinct, though potentially overlapping, sets of signals.

A representative, hypothetical dataset for a diastereomer of this compound is presented below to illustrate the analytical process.

Hypothetical ¹H and ¹³C NMR Data:

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 2 | 75.8 | 3.85 | m |

| 3 | 55.2 | 2.90 (a), 2.75 (b) | m |

| 5 | 50.1 | 2.80 (a), 2.65 (b) | m |

| 6 | 35.4 | 1.80 (a), 1.65 (b) | m |

| 7 | 68.9 | 3.95 | m |

| 2-CH₃ | 20.5 | 1.15 | d |

| 7-CH₃ | 21.2 | 1.20 | d |

Note: This is an illustrative table based on known chemical shifts for similar structural motifs. Actual values may vary.

Further structural details are elucidated using 2D NMR experiments:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For instance, the proton at C2 would show a correlation to the methyl protons (2-CH₃) and the methylene (B1212753) protons at C3.

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is paramount for determining the relative stereochemistry.

Determination of Planar Structure and Connectivity

The planar structure, or the sequence of atoms, is pieced together like a puzzle using the correlation data from 2D NMR. The process, as demonstrated in the analysis of related 1,4-oxazepane (B1358080) derivatives, involves starting from an unambiguous signal, such as a methyl group, and "walking" around the molecule. impactfactor.orgsemanticscholar.org

For this compound, one would start with the doublet signal of the 2-CH₃ group. Its COSY correlation to the H2 proton and the HMBC correlations from the methyl protons to both C2 and C3 would establish the C(CH₃)-C-N fragment. Similarly, HMBC correlations from the NH proton to the adjacent carbons (C3 and C5) would confirm the -CH₂-NH-CH₂- linkage. This step-by-step assembly using COSY, HMQC, and HMBC data confirms the 1,4-oxazepane ring system substituted with two methyl groups at the C2 and C7 positions.

Configurational Assignment via Spectroscopic Correlations

With two stereocenters at C2 and C7, this compound can exist as cis (methyl groups on the same face of the ring) or trans (methyl groups on opposite faces) diastereomers. The NOESY experiment is the key to differentiating between them.

In the cis isomer, a spatial correlation (a NOESY cross-peak) would be expected between the protons of the C2-methyl group and the C7-methyl group. The absence of this correlation would strongly suggest the trans configuration. Furthermore, detailed analysis of the coupling constants (J-values) between protons on the ring can provide insight into the dihedral angles and, consequently, the preferred conformation of the seven-membered ring, which is often a chair-like form in similar systems. impactfactor.orgsemanticscholar.org

Vibrational Spectroscopy (FT-IR) for Characteristic Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to show several key absorption bands:

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3250 | N-H stretch (broad) | Secondary Amine |

| 2960 - 2850 | C-H stretch | Alkane (CH, CH₂, CH₃) |

| 1470 - 1450 | C-H bend | Alkane (CH₂, CH₃) |

| 1150 - 1085 | C-O-C stretch (asymmetric) | Ether |

Note: This table presents typical ranges for the specified functional groups.

The presence of strong C-H stretching bands just below 3000 cm⁻¹ confirms the saturated aliphatic nature of the molecule. A broad absorption in the region of 3300 cm⁻¹ would indicate N-H stretching, characteristic of the secondary amine. The most diagnostic peak for the oxazepane ring itself would be the strong C-O-C stretching vibration, typically found in the 1150-1085 cm⁻¹ region. impactfactor.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a molecule with extremely high accuracy by measuring its mass-to-charge ratio to several decimal places. This technique unequivocally confirms the molecular formula of this compound as C₇H₁₅NO. sigmaaldrich.com

HRMS Data for C₇H₁₅NO:

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO |

| Exact Mass (Calculated) | 129.1154 u |

| [M+H]⁺ (Calculated) | 130.1226 u |

The excellent agreement between the calculated and experimentally found mass for the protonated molecule ([M+H]⁺) would provide definitive confirmation of the elemental composition, ruling out other possibilities with the same nominal mass.

X-ray Crystallography for Solid-State Structure and Conformational Verification

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the most definitive and precise picture of a molecule's three-dimensional structure in the solid state. This technique can unambiguously determine bond lengths, bond angles, and the absolute configuration of stereocenters.

For this compound, an X-ray crystal structure would provide:

Unambiguous Stereochemistry: It would definitively confirm the cis or trans relationship between the two methyl groups.

Ring Conformation: It would reveal the precise conformation of the seven-membered ring, such as a twist-chair, boat, or other arrangement, which is often challenging to determine with certainty by NMR alone. chemrxiv.orgresearchgate.net

Intermolecular Interactions: It would show how the molecules pack together in the crystal lattice, revealing any hydrogen bonding involving the N-H group.

Currently, there are no publicly available crystal structures for this compound. However, analyses of related heterocyclic systems demonstrate the power of this technique to provide a complete and unambiguous structural assignment. amazonaws.com

Conformational Analysis and Stereochemical Principles of 2,7 Dimethyl 1,4 Oxazepane

Conformational Dynamics of Seven-Membered Heterocyclic Rings

Seven-membered rings are conformationally flexible, existing in a dynamic equilibrium between several low-energy conformations. semanticscholar.orgrsc.org Unlike their more rigid six-membered counterparts, the energy differences between these conformations can be small, leading to a complex conformational landscape. semanticscholar.orgrsc.org

Energetically Favorable Conformations (e.g., Chair and Twist-Boat Forms)

For the 1,4-oxazepane (B1358080) ring, the two most energetically favorable conformations are generally the chair and the twist-boat forms. The chair conformation is often the most stable, as it minimizes torsional and steric strain. semanticscholar.orgrsc.org In a study on 2-phenyl-substituted 1,4-oxazepane-5-carboxylic acid derivatives, analysis of vicinal ¹H-¹H coupling constants from NMR spectroscopy indicated that the oxazepane scaffold predominantly exists in a chair conformation. semanticscholar.orgrsc.org

The relative stability of these conformations is influenced by the substitution pattern on the ring. For 2,7-dimethyl-1,4-oxazepane, the methyl groups can adopt either axial or equatorial positions in the chair conformation, leading to different stereoisomers (cis and trans). The diequatorial arrangement in the trans isomer is generally expected to be more stable due to the avoidance of 1,3-diaxial interactions. In the twist-boat conformation, the substituents occupy positions that can alleviate some of the steric strain present in the axial positions of the chair form.

| Conformation | Key Features | Relative Energy (General Trend) |

| Chair | Staggered arrangements of atoms, minimizing torsional strain. Can have axial and equatorial substituent positions. | Generally the most stable conformation. |

| Twist-Boat | A flexible form that can relieve steric strain from bulky substituents. | Slightly higher in energy than the chair form, but can be populated. |

| Boat | High energy conformation due to eclipsing interactions and flagpole steric hindrance. | Generally a transition state between twist-boat forms. |

Analysis of Spatial Flexibility and Torsional Angles

The flexibility of the seven-membered ring is characterized by its ability to undergo pseudorotation, a process where the ring interconverts between different conformations without passing through a high-energy planar state. This flexibility is reflected in the wide range of accessible torsional angles.

Factors Governing Regioselectivity and Stereoselectivity in Cyclization Reactions

The synthesis of this compound typically involves an intramolecular cyclization reaction. The regioselectivity (the site of bond formation) and stereoselectivity (the spatial arrangement of the newly formed bonds) of this cyclization are critical in determining the final product.

Influence of Starting Material Substitution Patterns

The substitution pattern of the acyclic precursor is a primary determinant of the outcome of the cyclization. For the synthesis of 2,7-disubstituted 1,4-oxazepanes, a common strategy involves the cyclization of an appropriately substituted amino alcohol. A recent study demonstrated the acid-catalyzed reductive etherification of N-propargyl amino alcohols to stereoselectively synthesize cis-2,7-disubstituted oxazepanes. rsc.org The starting amino alcohol in this case would possess the precursors to the C2 and C7 methyl groups.

The regioselectivity of the cyclization is influenced by the nature of the substituents and the reaction conditions. For instance, in the synthesis of polysubstituted chiral 1,4-oxazepanes via haloetherification, the regioselectivity of the 7-endo cyclization was found to be dependent on the asymmetry of the intermediate. acs.org

Substrate-Controlled Diastereoselection

When the starting material is chiral, it can direct the stereochemical outcome of the cyclization, a phenomenon known as substrate-controlled diastereoselection. The inherent chirality of the precursor can favor the formation of one diastereomer over the other.

In the synthesis of cis-2,7-disubstituted 1,4-oxazepanes, the stereochemistry of the starting enantiopure amino alcohol dictates the stereochemistry of the final product, leading to excellent diastereoselectivities. rsc.org For example, the synthesis of various cis-2,6/2,7-disubstituted oxazepanes from chiral N-propargyl amino alcohols proceeded with high diastereoselectivity, as determined by ¹H NMR of the crude reaction mixture. rsc.org While specific data for the 2,7-dimethyl derivative is not provided, it is expected that a chiral amino alcohol precursor with the appropriate stereocenters would lead to a high diastereomeric excess of either the cis or trans isomer of this compound.

Diastereomeric Ratio and Separation Methodologies

The synthesis of this compound will likely produce a mixture of cis and trans diastereomers. The ratio of these diastereomers is a measure of the stereoselectivity of the reaction.

In a study on the synthesis of 2-phenyl-1,4-oxazepane-5-carboxylic acids, the reaction yielded a mixture of diastereomers. semanticscholar.orgresearchgate.net The diastereomeric ratio was determined from HPLC-UV traces of the crude product. semanticscholar.org For instance, the synthesis of a 2-(4-methylphenyl) derivative resulted in a crude diastereomeric ratio of 62:38. semanticscholar.org While attempts to improve the stereoselectivity by lowering the reaction temperature were unsuccessful in this particular case, it highlights that achieving high diastereoselectivity can be challenging. rsc.org

Anomeric Effects and Conformational Preferences in Spiroacetal Analogues

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring oxygen) to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.org This preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of the ring heteroatom and the antibonding orbital (σ*) of the axial substituent's C-X bond. In spiroacetals containing a 1,4-oxazepane ring, this effect can be particularly pronounced, influencing the orientation of substituents and the conformation of the rings.

Detailed Research Findings:

Acid-mediated anomerization can be employed to enrich the diastereoselectivity of substituted spiroacetal systems, driving the equilibrium towards the most thermodynamically stable diastereomer, which is often the one that benefits most from anomeric stabilization. acs.orgchemrxiv.org

The following table illustrates the influence of the anomeric effect on the conformational preference of a hypothetical spiroacetal analogue of this compound.

| Conformer | Orientation of Anomeric Substituent | Anomeric Stabilization | Predicted Stability |

| A | Axial | Present | More Stable |

| B | Equatorial | Absent | Less Stable |

This table illustrates a general principle. The actual stability will depend on the specific structure of the spiroacetal and other steric and electronic factors.

Theoretical and Computational Chemistry of 2,7 Dimethyl 1,4 Oxazepane

Quantum Chemical Investigations

Quantum chemical methods are instrumental in understanding the intrinsic electronic properties of a molecule. For 2,7-Dimethyl-1,4-oxazepane, these investigations would provide fundamental insights into its reactivity, stability, and intermolecular interaction potential.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) would be a primary tool for elucidating the electronic structure of this compound. By calculating the electron density, DFT methods can predict a range of molecular properties. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Description | Hypothetical Value |

| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. | Data not available |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. | Data not available |

| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO, related to chemical reactivity and stability. | Data not available |

| Dipole Moment | A measure of the net molecular polarity, arising from the charge distribution. | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map would visually represent the electrostatic potential on the electron density surface of this compound. This map is invaluable for predicting how the molecule would interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, such as around the oxygen and nitrogen atoms. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) provides a method for mapping the electron pair localization in a molecule. An ELF analysis of this compound would reveal the nature of its chemical bonds (covalent bonds, lone pairs). This would allow for a detailed understanding of the bonding patterns within the oxazepane ring and the influence of the two methyl substituents.

Reduced Density Gradient (RDG) for Non-Covalent Interactions

To study the non-covalent interactions (NCIs) within the molecule (intramolecular) or between molecules (intermolecular), the Reduced Density Gradient (RDG) method would be employed. This analysis identifies and characterizes weak interactions, such as van der Waals forces and hydrogen bonds, which are crucial for understanding the conformational preferences and potential crystal packing of this compound.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulations are necessary to explore the dynamic behavior and conformational landscape of this flexible seven-membered ring system.

Conformational Space Searching and Energy Landscape Mapping

Due to the flexibility of the 1,4-oxazepane (B1358080) ring, this compound can exist in multiple conformations, such as chair, boat, and twist-boat forms. A systematic conformational search, using methods like molecular mechanics or semi-empirical calculations, would be necessary to identify the various stable and low-energy conformers. Subsequent high-level DFT calculations would then be used to accurately determine the relative energies of these conformers, thereby mapping the potential energy landscape. This would reveal the most probable shapes the molecule adopts at a given temperature. The presence of two methyl groups at the 2 and 7 positions will significantly influence this landscape due to steric hindrance.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair-like 1 | Data not available | Data not available |

| Chair-like 2 | Data not available | Data not available |

| Boat-like | Data not available | Data not available |

| Twist-Boat | Data not available | Data not available |

In-Depth Analysis of "this compound" Reveals Scant Publicly Available Research

A comprehensive review of scientific literature and chemical databases indicates that detailed theoretical and computational chemistry research focusing specifically on the compound This compound is not extensively available in the public domain. While the compound is cataloged by chemical suppliers, providing basic identification data, in-depth computational studies as specified in the requested article outline could not be found.

The search confirms the existence of this compound, with basic properties listed in chemical catalogs. sigmaaldrich.com However, specific scholarly articles detailing its intramolecular interactions, electronic distribution, or its use in computational modeling studies like Quantitative Structure-Activity Relationship (QSAR), de novo design, or transition state analysis are absent from the reviewed sources.

Research is available for the broader class of 1,4-oxazepane derivatives. For instance, computational strategies including Comparative Molecular Fields Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to dibenz[b,f] nih.govacs.orgoxazepine derivatives to understand their receptor agonism. nih.gov Similarly, 3D-QSAR models have been developed for other series of 1,4-oxazepane derivatives to explore their structure-activity relationships as dopamine (B1211576) D4 receptor ligands. nih.gov

Furthermore, computational tools have been employed for the design of related scaffolds. Computer-aided design has led to the identification of substituted 2,3,4,5-tetrahydrobenzo[f] nih.govacs.orgoxazepines as potential new trypanocidal agents. acs.org Mechanistic insights through computational modeling have also been explored for complex reactions involving related structures, such as the Density Functional Theory (DFT) calculations used to investigate the cyclization mechanisms of imidazole-fused 1,4-benzoxazepines. acs.org

Despite the existence of this research on related compounds, the strict focus on "this compound" as per the instructions prevents the inclusion of this information. The generation of a scientifically accurate article with detailed research findings and data tables for the specified sections is therefore not possible based on the currently available public information.

Reactivity Profiles and Chemical Transformations of 2,7 Dimethyl 1,4 Oxazepane

Ring Opening and Rearrangement Mechanisms

The 1,4-oxazepane (B1358080) ring is susceptible to ring-opening reactions under various conditions, often influenced by the nature of substituents and the reaction medium. For derivatives like 2,7-dimethyl-1,4-oxazepane, ring-chain tautomerism is a key consideration. This equilibrium between the cyclic oxazepane form and an open-chain amino alcohol can be influenced by factors such as solvent polarity and the electronic nature of substituents on the nitrogen or carbon atoms. nih.govresearchgate.net

Studies on related 1,3-heterocycles have shown that electron-withdrawing groups tend to favor the cyclic form, while electron-donating groups can shift the equilibrium towards the open-chain tautomer. nih.gov In the case of this compound, the methyl groups are weakly electron-donating, which might slightly favor the ring-opened form under certain conditions.

Furthermore, the synthesis of 1,4-oxazepane-2,5-diones often involves the cyclization of N-acyl amino acid precursors. acs.orgnih.gov These reactions highlight the lability of the oxazepane core, particularly the ester (lactone) linkage, which can be susceptible to nucleophilic attack and subsequent ring opening. acs.orgnih.gov In some instances, attempted reactions on the oxazepane ring can lead to rearrangement. For example, efforts to synthesize certain inducamide C analogs, which contain a benzoxazepine ring, resulted in rearrangement to a more stable oxepanoindole structure, demonstrating the potential for skeletal reorganization in these seven-membered systems. researchgate.net

Functionalization and Derivatization Reactions of the Oxazepane Core

The nitrogen atom of the 1,4-oxazepane ring is a primary site for functionalization. N-acylation is a common transformation, allowing for the introduction of a wide variety of substituents. google.com For instance, the reaction of a 1,4-oxazepane with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative. The tert-butoxycarbonyl (Boc) group is frequently used as a protecting group for the nitrogen atom, enabling selective reactions at other positions of the molecule.

The presence of methyl groups at the C2 and C7 positions in this compound could sterically hinder reactions at these sites, but derivatization of the N-H group remains a viable strategy for modification. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids demonstrates that functional groups can be incorporated into the ring system, providing handles for further chemical diversification. rsc.orgsemanticscholar.org These carboxylic acid derivatives can be synthesized from polymer-supported homoserine, and their subsequent modification allows for the creation of a library of substituted oxazepanes. rsc.orgsemanticscholar.org

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Boc Protection | Boc anhydride, DMAP, CH2Cl2 | N-Boc-1,4-oxazepane | |

| N-Acylation | Acyl chloride, base | N-Acyl-1,4-oxazepane | google.com |

| Carboxylic Acid Introduction | From polymer-supported homoserine | 1,4-Oxazepane-5-carboxylic acid | rsc.orgsemanticscholar.org |

Further Cycloaddition Reactions Involving Oxazepane Derivatives

While cycloaddition reactions are a common method for synthesizing the 1,4-oxazepane ring itself, derivatives of this heterocycle can also participate in further cycloadditions. numberanalytics.comwjarr.com For example, the introduction of an exocyclic double bond or another reactive moiety onto the this compound core would create a substrate for various cycloaddition reactions, such as [4+2] or [3+2] cycloadditions.

Research on related systems has shown that imines derived from Schiff bases can undergo [2+5] cycloaddition with anhydrides to form 1,3-oxazepine-4,7-diones. rdd.edu.iquokerbala.edu.iqresearchgate.net While this describes the formation of a related ring system, it illustrates the principle of using components of a heterocyclic system in cycloaddition reactions. A derivative of this compound containing an appropriate diene or dipolarophile functionality could similarly be envisioned to participate in cycloaddition reactions to construct more complex molecular architectures. Gold(I)-catalyzed [4+3] cycloaddition reactions have been used to synthesize 1,2-oxazepane derivatives, showcasing the utility of cycloadditions in accessing seven-membered rings. beilstein-journals.org

Integration into Fused and Polycyclic Heterocyclic Systems

The 1,4-oxazepane ring can be incorporated into fused and polycyclic systems, a common strategy in the design of novel therapeutic agents. researchgate.net One prevalent approach is the synthesis of benzo-fused 1,4-oxazepines, which are structurally related to this compound. These are often prepared through intramolecular cyclization reactions. researchgate.netmdpi.com For example, a tandem C-N coupling/C-H carbonylation reaction has been developed to synthesize benzo-1,4-oxazepine derivatives. mdpi.com

Furthermore, Prins-type cyclization cascades have been employed to create fused heterotricycles containing the 1,4-oxazepane moiety. nsf.govrsc.org These reactions demonstrate that the oxazepane ring can be constructed as part of a larger, more complex scaffold in a single synthetic sequence. The development of methods for creating spirocyclic systems containing two morpholine (B109124) or oxazepane rings highlights the versatility of this heterocyclic core in generating three-dimensional molecular diversity. chemrxiv.org A derivative like this compound could serve as a building block for the synthesis of such fused systems, where the methyl groups would provide specific stereochemical control or influence the conformational properties of the final polycyclic structure.

| Fused System | Synthetic Strategy | Key Intermediates/Reactions | Reference |

| Benzo-1,4-oxazepines | Tandem C-N coupling/C-H carbonylation | Phenylamine and allyl halides | mdpi.com |

| Fused Heterotricycles | Prins carbocyclization cascade | Alkyne-carbonyl coupling | nsf.govrsc.org |

| Spiro-bis-oxazepanes | Sequential cyclization | Iodo-acetal intermediate | chemrxiv.org |

| Fused Bicyclo[5.3.0]decane | Base-induced ring expansion | Not directly involving oxazepanes but a general method for 7-membered rings | chemrxiv.org |

Photocatalytic Dehydrogenative Coupling Reactions

Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis. nih.gov In the context of oxazepine derivatives, photocatalytic dehydrogenative coupling reactions have been reported. Specifically, a cross-dehydrogenative coupling between dibenzo[b,f] rsc.orgCurrent time information in Bangalore, IN.oxazepanes and phosphine (B1218219) oxides has been achieved using rhodamine B as a photocatalyst. rsc.orgresearchgate.net This reaction forms a C(sp2)–P bond, demonstrating that C-H bonds on the aromatic portion of a fused oxazepine system can be functionalized under mild, transition-metal-free conditions. rsc.orgresearchgate.net

While this example involves a dibenzo-fused system, which is structurally different from the saturated this compound, it points towards the potential for photocatalytic C-H functionalization of the oxazepane core or its derivatives. For this compound, photocatalytic reactions could potentially be developed to functionalize the C-H bonds adjacent to the nitrogen or oxygen atoms, although this would require overcoming the challenge of selective activation of C(sp3)-H bonds.

Applications of 2,7 Dimethyl 1,4 Oxazepane Scaffolds in Advanced Organic Synthesis Research

Design and Synthesis of sp³-Rich 3D Molecular Scaffolds

The development of molecular scaffolds with a high fraction of sp³-hybridized carbon atoms (Fsp³) is a key area in modern medicinal chemistry. These three-dimensional structures are sought after for their potential to access novel biological targets. The 1,4-oxazepane (B1358080) core is considered a valuable building block in this context. chemrxiv.orgacs.orgchemrxiv.org Methodologies have been developed for the synthesis of spiroacetal scaffolds that can incorporate 1,4-oxazepane rings, highlighting their potential as starting points for creating structurally diverse compound libraries. chemrxiv.orgacs.orgchemrxiv.orgresearchgate.netresearchgate.net These synthetic routes are often designed to be scalable and allow for the introduction of various substituents, although specific studies detailing the synthesis and properties of the 2,7-dimethyl variant are not prominent. acs.orgchemrxiv.org

Construction of Chemical Compound Screening Libraries

The assembly of compound screening libraries is a crucial step in identifying new lead compounds in drug discovery. medchemexpress.com Scaffolds based on nitrogen-containing heterocycles, including 1,4-oxazepanes, are considered valuable for these libraries due to their structural novelty and potential to occupy drug-like chemical space. chemrxiv.orgacs.orgchemrxiv.orgasinex.com The goal is to generate molecules that are structurally dissimilar from existing drugs, which may allow them to interact with new biological targets. chemrxiv.orgchemrxiv.org While research indicates that spiroacetal scaffolds containing 1,4-oxazepanes are viable for library assembly, specific data on libraries constructed solely from 2,7-Dimethyl-1,4-oxazepane are not available. chemrxiv.org

Role as Versatile Synthetic Intermediates for Complex Molecule Assembly

Seven-membered heterocyclic compounds like 1,4-oxazepanes are recognized as important intermediates in the synthesis of more complex molecules, including some natural products and pharmacologically active compounds. rsc.orgresearchgate.net Their unique structural and physicochemical properties make them attractive starting points for synthetic chemists. rsc.org Various synthetic strategies have been developed to access the 1,4-oxazepane core. rsc.orgresearchgate.netresearchgate.net However, the specific use of this compound as a versatile intermediate in the assembly of complex molecules is not a well-documented area of research.

Exploration in Ligand Design for Defined Biological Targets

The design of ligands for specific biological targets is a central focus of medicinal chemistry. The structural features of a molecule, including the presence of specific substituents, play a critical role in its binding affinity and selectivity for a target protein. While there is general interest in the development of novel heterocyclic compounds as ligands, rsc.org and even in understanding the effect of simple methyl groups on ligand binding, acs.org there are no specific studies available that explore this compound in ligand design for defined biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.